Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate is a chemical compound with a unique structure that includes a triazole ring and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the acrylate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-((4-amino-4H-1,2,4-triazol-3-yl)thio)-2-propenoate can be compared with other similar compounds, such as:
4-Amino-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the compound, with similar structural features but different reactivity and applications.
Methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]-methyl}-1H-pyrazole-3-carboxylate: Another compound with a triazole ring and thioether linkage, used in similar research applications.
The uniqueness of this compound lies in its specific structure and reactivity, which enable its diverse applications in various fields of scientific research.
Properties
CAS No. |
126335-05-5 |
---|---|
Molecular Formula |
C6H8N4O2S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
methyl (E)-3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]prop-2-enoate |
InChI |
InChI=1S/C6H8N4O2S/c1-12-5(11)2-3-13-6-9-8-4-10(6)7/h2-4H,7H2,1H3/b3-2+ |
InChI Key |
WJIQMCAJSOYAFG-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/SC1=NN=CN1N |
Canonical SMILES |
COC(=O)C=CSC1=NN=CN1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.